molecular formula C8H2F5N B1621507 2,3-Difluoro-4-(trifluoromethyl)benzonitrile CAS No. 240122-24-1

2,3-Difluoro-4-(trifluoromethyl)benzonitrile

Cat. No. B1621507
M. Wt: 207.1 g/mol
InChI Key: FBNHHKLZBCDJQU-UHFFFAOYSA-N
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Description



  • 2,3-Difluoro-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2F5N.

  • It is also known by the synonym 4-Cyano-2,3-difluorobenzotrifluoride .

  • The compound is a liquid at room temperature and is sealed in dry storage.

  • Its purity is 98%.

  • The molecular weight is approximately 207.1 g/mol.





  • Synthesis Analysis



    • 2,3-Difluoro-4-(trifluoromethyl)benzonitrile can be synthesized through various methods, including nucleophilic substitution reactions or other synthetic routes.

    • For detailed synthesis procedures, relevant papers should be consulted.





  • Molecular Structure Analysis



    • The IUPAC name for this compound is 2,3-difluoro-4-(trifluoromethyl)benzonitrile .

    • Its InChI code is: 1S/C8H2F5N/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2H.

    • The compound has a liquid-oil physical form.





  • Chemical Reactions Analysis



    • 2,3-Difluoro-4-(trifluoromethyl)benzonitrile can participate in various chemical reactions, including nucleophilic substitutions, cyanation reactions, and more.

    • It reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides.





  • Physical And Chemical Properties Analysis



    • The compound is insoluble in water but almost transparent in methanol.

    • It is flammable and should be handled with care.

    • Safety precautions include avoiding skin and eye contact, not eating or drinking while using the compound, and following good industrial hygiene practices.




  • Scientific Research Applications

    • Pharmaceutical Chemistry

      • Application : 2,3-Difluoro-4-(trifluoromethyl)benzonitrile is used as a key intermediate in the synthesis of various pharmaceutical compounds .
    • Organic Synthesis

      • Application : 4-(Trifluoromethyl)benzonitrile, a compound structurally similar to 2,3-Difluoro-4-(trifluoromethyl)benzonitrile, is used as a key intermediate in the synthesis of fluvoxamine .
      • Method of Application : The compound participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
      • Results or Outcomes : The outcome of this reaction is fluvoxamine, a medication used for the treatment of major depressive disorder, obsessive–compulsive disorder, panic disorder, and social anxiety disorder .
    • Medicinal Chemistry

      • Application : This compound is used in the synthesis of Ubrogepant, a medication used for acute migraine with or without visual disturbances .
      • Results or Outcomes : The outcome of these syntheses is Ubrogepant, a medication used for the treatment of acute migraine .
    • Ophthalmology

      • Application : This compound is used in the synthesis of Travoprost, a potent prostaglandin F receptor agonist .
      • Results or Outcomes : The outcome of these syntheses is Travoprost, a medication used for the treatment of glaucoma in adults .
    • Synthesis of Selinexor

      • Application : This compound is used in the synthesis of Selinexor .
      • Method of Application : The mechanism for producing Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
      • Results or Outcomes : The outcome of these syntheses is Selinexor, a medication used for various diseases and disorders .
    • Synthesis of Fluvoxamine

      • Application : 4-(Trifluoromethyl)benzonitrile, a compound structurally similar to 2,3-Difluoro-4-(trifluoromethyl)benzonitrile, is used as a key intermediate in the synthesis of fluvoxamine .
      • Method of Application : The compound participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
      • Results or Outcomes : The outcome of this reaction is fluvoxamine, a medication used for the treatment of major depressive disorder, obsessive–compulsive disorder, panic disorder, and social anxiety disorder .

    Safety And Hazards



    • 2,3-Difluoro-4-(trifluoromethyl)benzonitrile is considered hazardous according to OSHA standards.

    • It poses risks related to acute oral toxicity, dermal toxicity, inhalation toxicity, skin corrosion/irritation, and eye damage/irritation.

    • Proper personal protective equipment and handling procedures are essential.




  • Future Directions



    • Further research and exploration of applications for this compound are needed.

    • Investigating its potential in pharmaceuticals, materials science, or other fields could provide valuable insights.




    Remember to consult relevant scientific literature for more detailed information and future directions. 🌟


    properties

    IUPAC Name

    2,3-difluoro-4-(trifluoromethyl)benzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H2F5N/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FBNHHKLZBCDJQU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1C#N)F)F)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H2F5N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50371818
    Record name 2,3-difluoro-4-(trifluoromethyl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50371818
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    207.10 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,3-Difluoro-4-(trifluoromethyl)benzonitrile

    CAS RN

    240122-24-1
    Record name 2,3-difluoro-4-(trifluoromethyl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50371818
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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